1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-24(22,23)15-5-2-13(3-6-15)4-7-17(21)20-9-8-16-14(11-20)10-18-12-19-16/h2-3,5-6,10,12H,4,7-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUBSLOYQGAHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.42 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It is hypothesized to modulate pathways involved in:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to metabolic pathways.
- Receptor Modulation : It could influence receptor activity, potentially affecting neurotransmitter systems or hormonal responses.
- Antioxidant Activity : There is evidence suggesting that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one . For instance:
- In vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar in structure have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 | 6.2 |
| B | HCT-116 | 27.3 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest it may exert antibacterial effects against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.62 µg/mL for broad-spectrum antibacterial activity .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on Cancer Cell Lines :
- Antimicrobial Evaluation :
- Mechanistic Insights :
Scientific Research Applications
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex heterocyclic structure with significant potential in various scientific and medicinal applications. This article delves into its applications based on current research findings and documented case studies.
Pharmaceutical Development
One of the primary applications of this compound is in the pharmaceutical industry, particularly as a potential drug candidate for treating various conditions, including inflammation and pain. The methylsulfonyl group is known to enhance solubility and bioavailability, which are critical for drug efficacy.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this one have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study demonstrated that modifications to the pyrido-pyrimidine structure could lead to enhanced selectivity for COX-2 inhibition, making it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Its unique structure allows it to interact with bacterial membranes or inhibit key enzymes involved in bacterial metabolism.
Case Study: Antibacterial Activity
In vitro studies have reported that several derivatives demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Cancer Research
Another area of interest is the compound's potential role in cancer therapy. The ability of similar compounds to modulate cellular pathways involved in tumor growth has been documented.
Case Study: Antitumor Activity
A recent study highlighted the antitumor effects of related pyrido-pyrimidine compounds in various cancer cell lines, suggesting that this class of compounds may inhibit tumor proliferation through apoptosis induction and cell cycle arrest mechanisms .
Synthesis and Modification
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can be achieved through multi-step organic synthesis involving:
- Formation of the Pyrido-Pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Employing methods such as alkylation or acylation to introduce the methylsulfonyl group.
- Final Coupling Reactions : To attach the propanone moiety.
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrido-Pyrimidine Formation | Cyclization | Aldehydes, β-ketoesters |
| Methylsulfonyl Introduction | Alkylation | Methylsulfonyl chloride |
| Propanone Attachment | Acylation | Acetic anhydride or acetyl chloride |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrido[4,3-d]pyrimidine derivatives. Key steps include:
- Step 1 : Functionalization of the pyrimidine core via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Step 2 : Introduction of the methylsulfonylphenyl group using sulfonylation reagents like methanesulfonyl chloride under basic conditions .
- Step 3 : Ketone formation via propanone linkage, often achieved through Friedel-Crafts acylation or Grignard reactions .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Key Analytical Data (NMR/IR) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 65–70 | NMR (δ 8.2–8.5 ppm, aromatic H) |
| 2 | CH₃SO₂Cl, Et₃N, CH₂Cl₂ | 75–80 | IR: 1350 cm⁻¹ (S=O stretch) |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the 3D conformation of the pyrido-pyrimidine core .
- NMR spectroscopy (e.g., and ) to confirm substituent positions. For example, the methylsulfonyl group shows a singlet at δ 3.1 ppm () and δ 44 ppm () .
- High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., calculated [M+H]+ = 385.1234; observed = 385.1230) .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer :
- Solubility : Limited aqueous solubility; dissolves in DMSO (10–20 mM) or DMF. Pre-sonication improves dispersion .
- Storage : Stable at room temperature (RT) for short-term (<6 months). For long-term storage, keep at -20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydropyrido ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify optimal reaction times (e.g., 12–16 hours for Step 2) .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
Q. What computational approaches predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or CDK2). The methylsulfonyl group shows strong hydrogen bonding with Lys45 in EGFR .
- Molecular dynamics (MD) simulations : Simulate stability of ligand-receptor complexes over 100 ns to assess binding free energy (ΔG) .
Q. How can stability issues during bioactivity assays be mitigated?
- Methodological Answer :
- Degradation analysis : Use LC-MS to identify degradation products (e.g., oxidation of dihydropyrido to pyrido-pyrimidine).
- Sample stabilization : Add antioxidants (e.g., BHT) or store samples at 4°C with continuous cooling to slow organic degradation .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Methodological Answer :
- Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
- Batch variability testing : Synthesize multiple batches to assess reproducibility. For example, test purity via HPLC (>95% purity required) .
Q. What strategies are effective for designing bioactivity assays tailored to this compound’s structure?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
